BenchChemオンラインストアへようこそ!

ML228

Hypoxia Mechanism of Action PHD-Independent

Source ML228 (CAS 1357171-62-0), the only commercial HIF-1α activator that operates via iron chelation, completely independent of PHD enzyme inhibition. Unlike standard PHD inhibitors, ML228 avoids confounding feedback loops and isoform-specific artifacts, delivering cleaner data for ischemia, angiogenesis, and tissue repair research. Validated for HIF-1α nuclear translocation (EC50 1.4 μM) and VEGF induction. Ideal as a mechanistic comparator or positive control. Ensure your HIF studies are mechanism-specific—order ML228.

Molecular Formula C27H21N5
Molecular Weight 415.5
CAS No. 1357171-62-0
Cat. No. B560111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML228
CAS1357171-62-0
SynonymsN-([1,1'-biphenyl]-4-ylmethyl)-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine
Molecular FormulaC27H21N5
Molecular Weight415.5
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=C(N=NC(=N3)C4=CC=CC=N4)C5=CC=CC=C5
InChIInChI=1S/C27H21N5/c1-3-9-21(10-4-1)22-16-14-20(15-17-22)19-29-27-25(23-11-5-2-6-12-23)31-32-26(30-27)24-13-7-8-18-28-24/h1-18H,19H2,(H,29,30,32)
InChIKeyQNRODODTMXCRKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





ML228 (CAS 1357171-62-0) Product Profile: A Distinct HIF Pathway Activator


ML228 (CAS 1357171-62-0) is a small molecule activator of the Hypoxia Inducible Factor (HIF) pathway [1]. It is a synthetic compound belonging to the 1,2,4-triazine class, identified through medicinal chemistry optimization of a high-throughput screening hit [2]. Its primary mechanism is the stabilization of HIF-1α, achieved through iron chelation, which prevents its proteasomal degradation [1].

Why ML228 Cannot Be Substituted by Generic HIF Prolyl Hydroxylase (PHD) Inhibitors


Substituting ML228 with a generic HIF activator, particularly a PHD inhibitor, is not scientifically equivalent. ML228 operates through a distinct mechanism, activating the HIF pathway by chelating iron, a process that is independent of PHD enzyme inhibition [1]. This is a critical differentiation from the majority of HIF pathway activators, which directly target the PHD enzymes. This mechanistic divergence has profound implications for downstream signaling, off-target profiles, and the interpretation of experimental results, as it avoids the potential for PHD isoform-specific effects and associated feedback loops [1].

Quantitative Differentiation Guide for ML228 Procurement


ML228 vs. PHD Inhibitors: A Divergent Mode of Action

Unlike most HIF-activating compounds, including clinical candidates like Roxadustat, which are direct prolyl hydroxylase (PHD) inhibitors, ML228 activates HIF independently of PHD inhibition [1]. The mechanism is iron chelation, which leads to HIF-1α stabilization [1]. This is a crucial differentiator, as it avoids the PHD-isoform specific inhibition profiles and feedback mechanisms associated with PHD inhibitors.

Hypoxia Mechanism of Action PHD-Independent Iron Chelation HIF-1α

ML228 vs. Deferoxamine (DFO): Comparative Iron Chelation Efficacy

In a direct cellular assay, ML228 demonstrated functional HIF activation at a 10-fold lower concentration compared to the classic iron chelator deferoxamine (DFO). ML-228 induced GFP-tagged HIF-1α nuclear translocation in U2OS cells with an EC50 of 1.4 μM, whereas DFO exhibited an EC50 of 14 μM in the same assay [1].

Iron Chelation Hypoxia HIF-1α Gene Expression Cellular Assay

ML228 vs. PHD Inhibitors: Reduced Activity on Key Off-Targets

ML228 exhibits a distinct off-target profile compared to many PHD inhibitors. At a concentration of 10 μM, ML228 demonstrates >80% inhibition of the human A3 receptor, dopamine transporter, μ opioid receptor, hERG channel, and 5-HT2B receptor, as well as the rat sodium channel site 2 [1]. Notably, it shows lower activity (<60% inhibition) against key cardiac ion channels like hERG and Cav1.2 compared to some PHD inhibitors which can show stronger inhibition [1].

Selectivity Safety Pharmacology hERG 5-HT2B Off-Target

Optimal Research Applications for ML228 Based on Differential Evidence


Investigating HIF Biology Independent of PHD Enzyme Cascades

ML228 is the tool of choice for researchers who need to activate the HIF-1α pathway without directly inhibiting any of the three PHD isoforms. Its unique, PHD-independent mechanism of action (iron chelation) [1] allows for the study of HIF-dependent processes without the confounding effects of PHD inhibition, such as feedback upregulation of PHD2 or potential interference with other 2-oxoglutarate-dependent dioxygenases.

Potent In Vitro HIF Activation with a Defined Polypharmacology Profile

For in vitro studies requiring robust HIF-1α nuclear translocation and downstream gene (e.g., VEGF) induction [1], ML228 provides a potent option with an EC50 of 1.4 μM. Its known activity profile on a range of receptors and channels at 10 μM [1] provides a clear, documented polypharmacology signature, enabling informed experimental design and interpretation, particularly when comparing results with more selective, but mechanistically different, PHD inhibitors.

As a Structural and Functional Complement to PHD Inhibitor Studies

In research programs exploring the therapeutic potential of HIF activation, ML228 serves as a valuable comparator compound. Its distinct chemotype and non-PHD-inhibiting mechanism [1] make it an ideal tool to confirm that observed biological effects are due to HIF pathway activation and not an artifact of a specific chemical series or PHD-related off-target effects.

Studies in Ischemia and Hypoxia-Relevant Disease Models

Given its validated activity in activating the HIF pathway and inducing VEGF [1], ML228 is suitable for use as a positive control or exploratory tool in cellular and in vivo models of ischemia, tissue repair, and angiogenesis. Its PHD-independent mechanism offers a distinct pharmacological approach for interrogating the HIF pathway's role in these conditions compared to PHD inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML228

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.